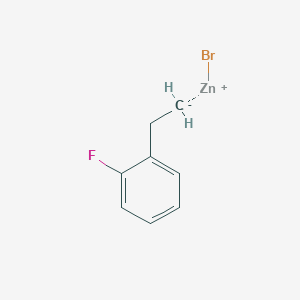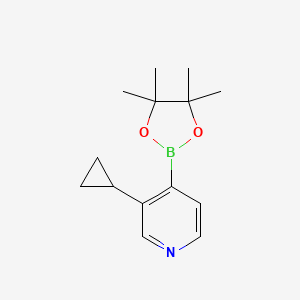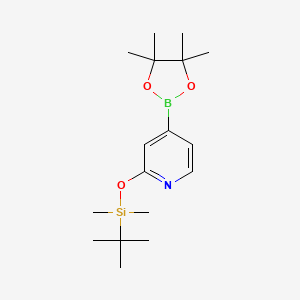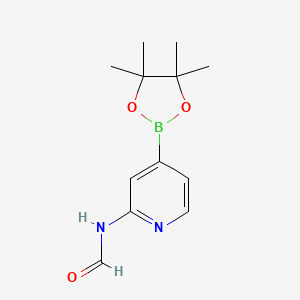
2-(Acetoxy)pyridine-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetoxy)pyridine-4-boronic acid pinacol ester (2AP4BAPE) is an organic compound that has been widely used in various scientific research applications. It is a type of boronic acid pinacol ester, which is a class of compounds that are widely used in organic synthesis. 2AP4BAPE is an important intermediate in the synthesis of organic molecules. It is also used as a starting material for the synthesis of various compounds that have applications in medicinal and pharmaceutical research.
科学的研究の応用
2-(Acetoxy)pyridine-4-boronic acid pinacol ester has been widely used in various scientific research applications. It is commonly used as a reagent in organic synthesis to produce various compounds with potential pharmaceutical and medicinal applications. It has also been used as a catalyst for the synthesis of various organic compounds, such as carboxylic acids and amines. In addition, it has been used as a starting material for the synthesis of various pharmaceuticals, such as drugs for the treatment of cancer and other diseases.
作用機序
2-(Acetoxy)pyridine-4-boronic acid pinacol ester is a boronic acid pinacol ester, which is a type of organic compound that can form a stable complex with metal ions. This complex can be used to catalyze various organic reactions, such as the synthesis of carboxylic acids and amines. The reaction is believed to involve the formation of a boron-oxygen bond between the boronic acid and the metal ion, which then acts as a catalyst for the reaction.
Biochemical and Physiological Effects
2-(Acetoxy)pyridine-4-boronic acid pinacol ester has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes can lead to the inhibition of inflammation and pain. In addition, 2-(Acetoxy)pyridine-4-boronic acid pinacol ester has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
実験室実験の利点と制限
2-(Acetoxy)pyridine-4-boronic acid pinacol ester is a useful reagent for organic synthesis and has been widely used in various scientific research applications. It is relatively easy to synthesize and is relatively stable under laboratory conditions. However, it is a relatively expensive reagent and is not suitable for use in large-scale synthesis. In addition, it is a toxic compound and should be handled with care.
将来の方向性
Future research on 2-(Acetoxy)pyridine-4-boronic acid pinacol ester could focus on developing new methods for its synthesis, as well as exploring its potential uses in medicinal and pharmaceutical research. In addition, further research could focus on exploring its biochemical and physiological effects, as well as its potential applications in other areas of scientific research. Finally, further research could focus on developing new methods for its use in large-scale synthesis, as well as exploring its potential uses in industrial applications.
合成法
2-(Acetoxy)pyridine-4-boronic acid pinacol ester can be synthesized by a reaction between 4-pyridineboronic acid and acetoxyacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 80°C. The reaction is exothermic and is typically carried out over a period of several hours. The resulting product is a white solid that can be purified by recrystallization.
特性
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-9(16)17-11-8-10(6-7-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJKXQZRCGGAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














